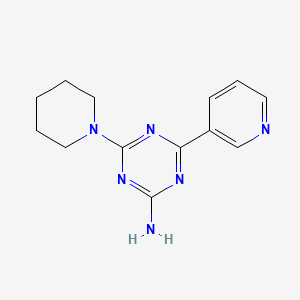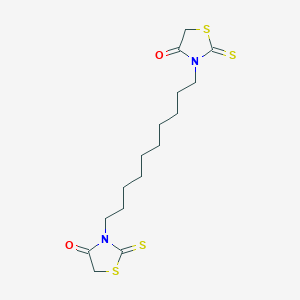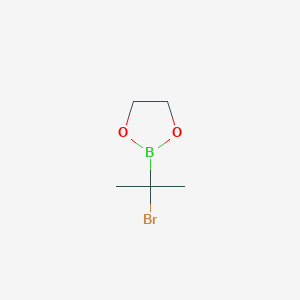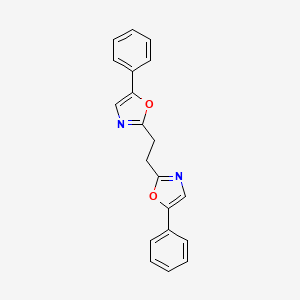
2,2'-(Ethane-1,2-diyl)bis(5-phenyl-1,3-oxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Ethane-1,2-diyl)bis(5-phenyl-1,3-oxazole) is an organic compound known for its unique structural properties and potential applications in various fields. This compound features two oxazole rings connected by an ethane-1,2-diyl bridge, with phenyl groups attached to the oxazole rings. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(5-phenyl-1,3-oxazole) typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenol with ethane-1,2-diyl dibromide in the presence of a base, followed by cyclization to form the oxazole rings. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(5-phenyl-1,3-oxazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25°C to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperatures around 0°C to 25°C.
Substitution: Halogens, alkylating agents; temperatures and solvents vary based on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced oxazole compounds .
Aplicaciones Científicas De Investigación
2,2’-(Ethane-1,2-diyl)bis(5-phenyl-1,3-oxazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(5-phenyl-1,3-oxazole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with DNA or proteins can result in the inhibition of cellular processes, making it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol): Similar structure but with chlorine atoms instead of phenyl groups.
2,2’-(Ethylenedioxy)diethyl acetate: Features ethylene and acetate groups instead of oxazole rings.
1,1,1-Tris(diphenylphosphinomethyl)ethane: Contains phosphine groups and a different core structure.
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(5-phenyl-1,3-oxazole) is unique due to its combination of oxazole rings and phenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from materials science to medicinal chemistry .
Propiedades
Número CAS |
31995-37-6 |
|---|---|
Fórmula molecular |
C20H16N2O2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
5-phenyl-2-[2-(5-phenyl-1,3-oxazol-2-yl)ethyl]-1,3-oxazole |
InChI |
InChI=1S/C20H16N2O2/c1-3-7-15(8-4-1)17-13-21-19(23-17)11-12-20-22-14-18(24-20)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |
Clave InChI |
GCTLVMVDQHPOHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C(O2)CCC3=NC=C(O3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![But-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane](/img/structure/B14678179.png)
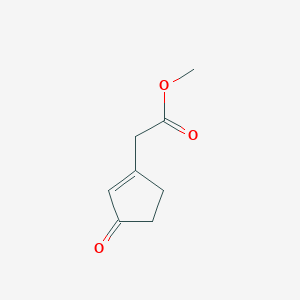

![{[Fluoro(dimethyl)silyl]imino}(trimethyl)-lambda~5~-phosphane](/img/structure/B14678189.png)
![Lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14678191.png)



![(1E)-1-[(4-iodophenyl)methylene]indene](/img/structure/B14678204.png)
![Acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14678231.png)
